1-(1-Adamantyl)azepan-2-one: Technical Monograph & Scaffold Analysis
1-(1-Adamantyl)azepan-2-one: Technical Monograph & Scaffold Analysis
This guide serves as a definitive technical reference for 1-(1-Adamantyl)azepan-2-one , a specialized heterocyclic scaffold bridging the structural rigidity of adamantane with the polarity of a seven-membered lactam ring.[1]
Document Type: Technical Whitepaper | Status: Active Reference CAS Registry Number: 3716-64-1 Molecular Formula: C₁₆H₂₅NO | Molecular Weight: 247.38 g/mol [1]
Executive Summary
1-(1-Adamantyl)azepan-2-one (also known as N-(1-Adamantyl)caprolactam) represents a critical pharmacophore in medicinal chemistry, specifically in the design of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors and potential antiviral agents .[1][2]
Structurally, it fuses a lipophilic, bulky adamantane cage (acting as a membrane anchor or hydrophobic pocket filler) with a polar azepan-2-one (caprolactam) ring.[1] This duality allows the compound to traverse the Blood-Brain Barrier (BBB) while maintaining specific hydrogen-bonding interactions with target protein active sites.[1] It is the parent scaffold of the metabolite/drug candidate EVT-1729738 (1-(3-hydroxy-1-adamantyl)azepan-2-one).[1]
Chemical Architecture & Properties[3][4]
The molecule is defined by the steric bulk of the adamantyl group attached to the amide nitrogen of the lactam. This N-substitution blocks the primary metabolic attack point of the lactam, enhancing stability.
Physicochemical Profile[1][2][4][5][6][7]
| Property | Value / Characteristic | Relevance |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; indicates excellent CNS penetration but potential solubility issues in aqueous media.[1] |
| Topological Polar Surface Area (TPSA) | 20.3 Ų | Low TPSA suggests high permeability across biological membranes.[1] |
| Rotatable Bonds | 1 (N-C bond between rings) | Restricted flexibility reduces entropy loss upon binding to receptor pockets.[1] |
| H-Bond Donors/Acceptors | 0 Donors / 1 Acceptor | The lactam carbonyl acts as a crucial H-bond acceptor; the nitrogen is fully substituted.[1] |
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural segmentation and functional roles of the molecule's components.
[1]
Synthesis & Manufacturing Protocols
The synthesis of N-adamantyl lactams is non-trivial due to the steric hindrance of the adamantyl group. Standard S_N2 alkylation often fails.[1] The preferred industrial route utilizes Ritter-type chemistry or Metal-Catalyzed Coupling .[1]
Protocol A: Acid-Catalyzed Ritter-Type Reaction (Preferred)
This method utilizes the stability of the tertiary adamantyl carbocation to attack the nitrogen of the lactam (or its precursor).
-
Precursors: 1-Adamantanol (or 1-Bromoadamantane), Caprolactam.[1]
-
Catalyst: Methanesulfonic acid (MsOH) or Trifluoroacetic acid (TFA).[1]
-
Solvent: Dichloromethane (DCM) or neat conditions.[1]
Step-by-Step Methodology:
-
Carbocation Generation: Dissolve 1-Adamantanol (1.0 eq) in DCM.[1] Add MsOH (1.2 eq) dropwise at 0°C. Stir for 30 minutes to generate the adamantyl cation.
-
Coupling: Add Caprolactam (1.2 eq) slowly to the mixture. The reaction is endothermic; allow to warm to room temperature.[1]
-
Reflux: Heat the mixture to reflux (40°C) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Quench: Pour reaction mixture into ice-cold NaHCO₃ solution to neutralize acid.
-
Extraction: Extract with DCM (3x). Wash organic layer with brine.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Used when milder conditions are required or for complex derivatives.[1]
-
Reagents: 1-Bromoadamantane, Caprolactam.[1]
-
Catalyst: Pd(OAc)₂ / Xantphos.[1]
-
Base: Cs₂CO₃.[1]
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1]
Synthesis Workflow Diagram:
[1]
Pharmacological Applications & Mechanism of Action[5]
11β-HSD1 Inhibition (Metabolic Syndrome)
The primary interest in this scaffold lies in the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 .[1][3] This enzyme converts cortisone to cortisol.[1] Excess cortisol in tissues contributes to obesity and insulin resistance.
-
Mechanism: The adamantane group fills the large hydrophobic pocket of the enzyme, while the lactam carbonyl mimics the steroid ketone, interacting with the catalytic triad (Tyr-183, Ser-170).
-
Significance: Derivatives of this structure (e.g., hydroxylated variants) have shown potency in reducing adipose tissue inflammation and improving insulin sensitivity.
Antiviral Potential (Influenza A)
Similar to Amantadine and Rimantadine , the adamantyl amine core can block the M2 ion channel of the Influenza A virus.[4]
-
Constraint: The bulky azepan-2-one group may reduce M2 channel fit compared to the smaller amine of Amantadine, but it offers a scaffold for designing inhibitors of resistant strains by reaching accessory binding pockets.
CNS Active Agents
Due to high lipophilicity (LogP > 3.5), the compound readily crosses the Blood-Brain Barrier. This makes it a viable scaffold for:
-
P2X7 Receptor Antagonists: Used in pain management.[1]
-
Sigma-1 Receptor Ligands: Neuroprotection.[1]
Analytical Characterization
To validate the synthesis of 1-(1-Adamantyl)azepan-2-one, the following spectral signatures must be confirmed.
| Technique | Expected Signal / Characteristic | Interpretation |
| ¹H NMR (CDCl₃) | δ 1.6–2.1 ppm (Multiplets, 15H) | Adamantane cage protons (CH/CH₂).[1] |
| δ 2.5–2.6 ppm (Multiplet, 2H) | Lactam ring protons adjacent to Carbonyl (CH ₂-C=O).[1] | |
| δ 3.2–3.4 ppm (Multiplet, 2H) | Lactam ring protons adjacent to Nitrogen (N-CH ₂). | |
| ¹³C NMR | δ 176–178 ppm | Carbonyl Carbon (C=O).[1] |
| δ 55–60 ppm | Quaternary Carbon of Adamantane (attached to N).[1] | |
| IR Spectroscopy | 1630–1650 cm⁻¹ (Strong) | Amide I band (C=O stretch).[1] |
| 2850–2930 cm⁻¹ (Strong) | C-H stretching (Adamantane/Alkyl).[1] | |
| Mass Spectrometry | m/z 247.2 [M]⁺ or 248.2 [M+H]⁺ | Molecular ion peak.[1] |
Safety & Handling (MSDS Summary)
-
Hazards: While adamantane is relatively non-toxic, caprolactam derivatives can be mild irritants.
-
GHS Classification: Warning.[1][2][5] Causes skin irritation (H315), Causes serious eye irritation (H319).
-
Handling: Use standard PPE (Nitrile gloves, safety glasses). Handle in a fume hood to avoid inhalation of dust or vapors during synthesis.
-
Storage: Store in a cool, dry place. Hygroscopic tendencies are low due to lipophilicity, but standard desiccation is recommended.
References
-
PubChem. (n.d.).[1] Caprolactam (CID 7768).[1][2][5] National Institutes of Health. Retrieved from [Link][1]
-
MDPI. (2013).[1] Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules. Retrieved from [Link][1]
-
ChemSrc. (n.d.). 1-(1-ADAMANTYL)AZEPAN-2-ONE | CAS#:3716-64-1.[1] Retrieved from [Link][1]
-
Indian Academy of Sciences. (2024).[1] Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Journal of Chemical Sciences. Retrieved from [Link][1]
Sources
- 1. Caprolactam [webbook.nist.gov]
- 2. Caprolactam - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives [mdpi.com]
- 4. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caprolactam – Wikipedia [de.wikipedia.org]
